molecular formula C30H51NO2 B14791959 6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol

6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol

Cat. No.: B14791959
M. Wt: 457.7 g/mol
InChI Key: VMTGDUWVUILFDN-LEJDSVQPSA-N
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Description

“6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to its multiple functional groups and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexylidene and hexahydroindenyl moieties, followed by their coupling. Typical reaction conditions may include:

    Reagents: Various organic reagents, catalysts, and solvents.

    Conditions: Controlled temperature, pressure, and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with optimizations for cost, efficiency, and safety. This could include:

    Batch or Continuous Processes: Depending on the demand and production scale.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: To form ketones or carboxylic acids.

    Reduction: To form alcohols or amines.

    Substitution: To introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

The compound’s unique structure suggests it could have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential interactions with biological macromolecules.

    Medicine: Possible therapeutic properties or as a precursor to pharmaceuticals.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Affecting their activity.

    Pathways Involved: Such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Structural Analogues: Compounds with similar core structures but different functional groups.

    Functional Analogues: Compounds with similar biological or chemical activities.

Uniqueness

The uniqueness of this compound may lie in its specific stereochemistry, functional groups, and overall molecular architecture, which could confer distinct properties and applications.

Properties

Molecular Formula

C30H51NO2

Molecular Weight

457.7 g/mol

IUPAC Name

6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-19-31)21-24(22)12-13-25-10-8-17-30(6)27(15-18-29(25,30)5)23(2)9-7-16-28(3,4)32/h12-13,23,26-27,32H,1,7-11,14-21,31H2,2-6H3/t23?,26?,27?,29-,30+/m0/s1

InChI Key

VMTGDUWVUILFDN-LEJDSVQPSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCN)C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCN)C)C

Origin of Product

United States

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